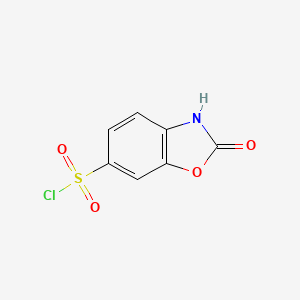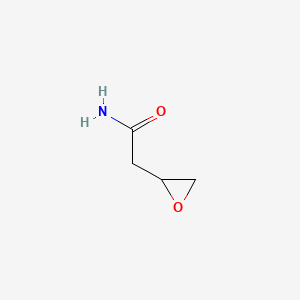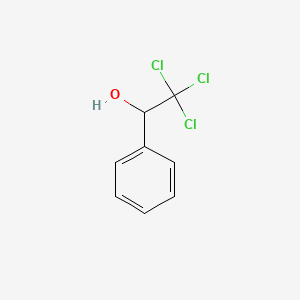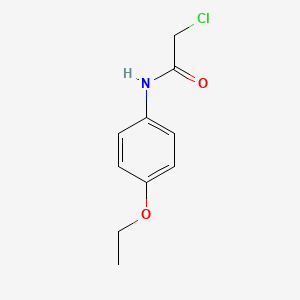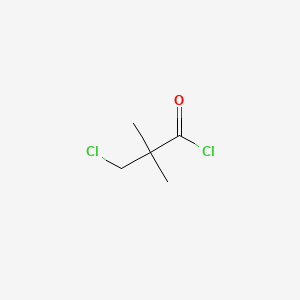
4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo-
Descripción general
Descripción
4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of 4-thiazolidinone, 3-(1-phenylethyl)-2-thioxo- makes it a valuable compound in medicinal chemistry and drug development.
Mecanismo De Acción
Target of Action
Similar compounds, such as 4-thiazolidinones, have been reported to exhibit anticancer activity . They are known to target cancer cells, particularly chronic myeloid leukemia cells .
Mode of Action
It’s worth noting that 4-thiazolidinones, in general, are known for their anticancer properties . They interact with cancer cells, leading to cell cycle arrest and induction of apoptosis .
Biochemical Pathways
It’s known that similar compounds, such as 4-thiazolidinones, can affect various biochemical pathways related to cell proliferation and survival, contributing to their anticancer activity .
Result of Action
Similar compounds, such as 4-thiazolidinones, have been reported to exhibit anticancer activity, suggesting that they may induce cell cycle arrest and apoptosis in cancer cells .
Análisis Bioquímico
Biochemical Properties
4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as tyrosine kinases . Additionally, it can bind to proteins involved in inflammatory pathways, thereby modulating the immune response . The interactions between 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Moreover, 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- has been shown to downregulate pro-inflammatory cytokines in immune cells, thereby reducing inflammation . These effects highlight the potential of this compound as a therapeutic agent in treating cancer and inflammatory diseases.
Molecular Mechanism
At the molecular level, 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of disease pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Temporal Effects in Laboratory Settings
The effects of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- have been studied over time in laboratory settings. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes . Long-term studies have shown that 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- can have sustained effects on cellular function, including prolonged inhibition of cancer cell growth and persistent anti-inflammatory effects .
Dosage Effects in Animal Models
In animal models, the effects of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- vary with different dosages. At low doses, this compound can effectively inhibit cancer cell proliferation and reduce inflammation without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing the dosage of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of active metabolites . These metabolites can further interact with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- to target tissues, enhancing its therapeutic effects.
Subcellular Localization
The subcellular localization of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- is critical for its activity and function. This compound can be directed to specific organelles, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In the mitochondria, 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- can influence cellular respiration and energy production . In the nucleus, it can modulate gene expression by interacting with DNA and transcription factors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-thiazolidinone, 3-(1-phenylethyl)-2-thioxo- typically involves the reaction of a hydrazone derivative with thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The key steps include:
- Preparation of the hydrazone derivative from the corresponding carbonyl compound.
- Reaction of the hydrazone with thioglycolic acid to form the thiazolidinone ring.
Industrial Production Methods: Industrial production methods for 4-thiazolidinone, 3-(1-phenylethyl)-2-thioxo- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
4-Thiazolidinone, 2-thioxo-: Lacks the 3-(1-phenylethyl) substituent but shares similar biological activities.
4-Thiazolidinone, 3-(2-phenylethyl)-2-thioxo-: Similar structure with a different substituent at the 3-position.
4-Thiazolidinone, 3-(1-phenylpropyl)-2-thioxo-: Another analog with a different alkyl chain length.
Uniqueness: 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- is unique due to its specific substituent at the 3-position, which can influence its biological activity and binding affinity to molecular targets. This uniqueness makes it a valuable compound for drug development and medicinal chemistry .
Propiedades
IUPAC Name |
3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-8(9-5-3-2-4-6-9)12-10(13)7-15-11(12)14/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSHNYSKESUNOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)CSC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23538-08-1 | |
| Record name | Rhodanine, 3-(alpha-methylbenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023538081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



